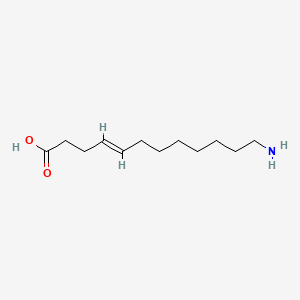
2-Methyldecyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldecyl acrylate is an organic compound with the chemical formula C14H26O2. It is an ester derived from acrylic acid and 2-methyldecanol. This compound is part of the acrylate family, which is known for its diverse applications in various industries due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyldecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyldecanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes are advantageous due to their efficiency and ability to minimize side products. For example, the reaction of acryloyl chloride with 2-methyldecanol in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyldecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and radicals.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 2-methyldecanol.
Common Reagents and Conditions
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Radical initiators or nucleophiles such as thiols can be employed.
Ester Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used.
Major Products Formed
Polymerization: Poly(this compound)
Addition Reactions: Various addition products depending on the nucleophile or radical used.
Ester Hydrolysis: Acrylic acid and 2-methyldecanol.
Scientific Research Applications
2-Methyldecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.
Industry: Employed in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mechanism of Action
The primary mechanism of action for 2-Methyldecyl acrylate involves its polymerization and cross-linking capabilities. The acrylate group can undergo radical polymerization, forming long polymer chains. These polymers can then cross-link, creating a network that imparts desirable mechanical and chemical properties to the material. The molecular targets and pathways involved include the radical intermediates formed during polymerization and the functional groups that participate in cross-linking reactions .
Comparison with Similar Compounds
2-Methyldecyl acrylate is unique among acrylates due to its specific alkyl chain length and branching, which impart distinct properties:
N-Butyl Acrylate: Has a shorter alkyl chain, resulting in different mechanical properties.
2-Ethylhexyl Acrylate: Similar in structure but with a different branching pattern, leading to variations in flexibility and adhesion properties.
Methyl Acrylate: Much smaller and more volatile, used in different applications such as coatings and adhesives.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to participate in a range of reactions, making it valuable in both research and industrial settings. Understanding its preparation, reactions, and applications can help in developing new materials and technologies.
Properties
CAS No. |
93804-47-8 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
2-methyldecyl prop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-6-7-8-9-10-11-13(3)12-16-14(15)5-2/h5,13H,2,4,6-12H2,1,3H3 |
InChI Key |
OVZNCXVUIWIDLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


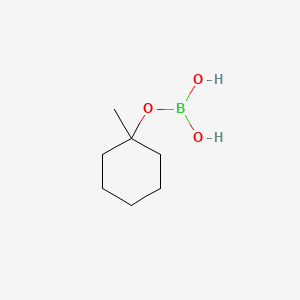




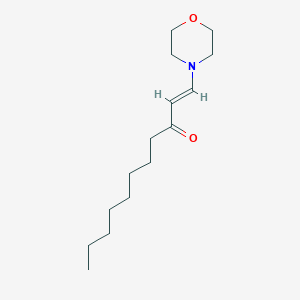
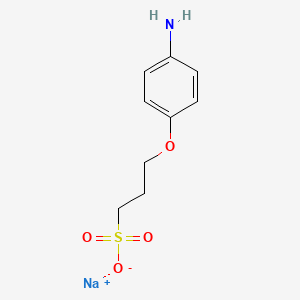
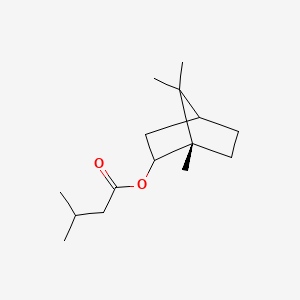

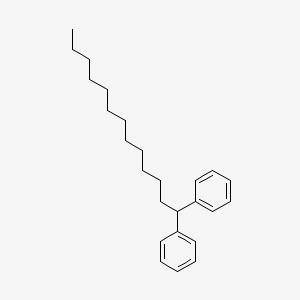
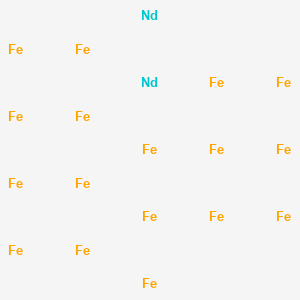
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)

